2-Bromo-1-(4-fluorophenyl)ethanone, also known as 4-fluorophenacyl bromide, can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl halide, in this case, 4-fluorobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).
While research on the specific applications of 2-bromo-1-(4-fluorophenyl)ethanone is ongoing, its unique chemical properties suggest potential uses in various fields:
2-Bromo-4'-fluoroacetophenone is an organic compound with the molecular formula and a molecular weight of 217.04 g/mol. It is classified as a brominated acetophenone derivative, characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring. This compound appears as a solid at room temperature, with a melting point ranging from 47 to 49 °C and a boiling point of approximately 150 °C at 12 mmHg . Its structure can be represented as follows:
This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride, which influence the major products formed based on specific reaction conditions.
The biological activity of 2-Bromo-4'-fluoroacetophenone is primarily linked to its role as an intermediate in various chemical syntheses. While direct pharmacological studies may be limited, brominated acetophenone derivatives are known for their potential antimicrobial properties. They may also influence multiple biochemical pathways depending on their application context . Additionally, the compound exhibits moisture sensitivity and is incompatible with oxidizing agents, impacting its stability and efficacy in biological systems.
The synthesis of 2-Bromo-4'-fluoroacetophenone can be achieved through several methods:
These synthetic routes are significant for producing this compound in laboratory settings.
2-Bromo-4'-fluoroacetophenone can be compared with several similar compounds:
Compound Name | Similarity | Key Differences |
---|---|---|
2-Bromo-1-(2-fluorophenyl)ethanone | 0.90 | Different position of fluorine |
2-Bromo-1-(4-chlorophenyl)ethanone | 0.84 | Chlorine instead of fluorine |
2-Bromo-1-(4-bromophenyl)ethanone | 0.82 | Additional bromine substituent |
2-Bromo-1-(3-fluorophenyl)ethanone | 1.00 | Identical structure but different position of fluorine |
These compounds share structural similarities but differ in substituents' positions or types on the phenyl ring. Such differences can significantly affect their chemical properties and reactivity profiles .
Corrosive